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Compound of Interest

Compound Name: 5-Iodo-2-methylbenzofuran

Cat. No.: B1609017 Get Quote

An In-depth Technical Guide to 5-Iodo-2-methylbenzofuran: Properties, Reactivity, and

Applications

Introduction
5-Iodo-2-methylbenzofuran is a halogenated heterocyclic compound that serves as a

versatile building block in organic synthesis, particularly within the realms of medicinal

chemistry and materials science. The strategic placement of the iodine atom on the benzofuran

scaffold provides a reactive handle for a multitude of cross-coupling reactions, enabling the

construction of complex molecular architectures. This guide offers a comprehensive overview

of its core physical and chemical properties, spectral characteristics, reactivity, and

applications, providing researchers, scientists, and drug development professionals with the

foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Physical Properties
The fundamental identity of a chemical compound is established by its structural and basic

physical characteristics. These properties are crucial for its handling, characterization, and

application in experimental settings.

Chemical Structure:

5-Iodo-2-methylbenzofuran
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Figure 1: 2D structure of 5-Iodo-2-methylbenzofuran.

Core Identifiers and Properties:

Property Value Source

IUPAC Name 5-iodo-2-methyl-1-benzofuran [1]

CAS Number 60770-68-5 [1][2][3]

Molecular Formula C₉H₇IO [1][2][3]

Molecular Weight 258.06 g/mol [1][2][3]

Monoisotopic Mass 257.95416 Da [1][4]

Appearance Solid (form) [5]

Purity
Min. 95% (typical for

commercial samples)
[2]

Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for verifying the structure and purity of 5-Iodo-2-
methylbenzofuran. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the

furan ring proton, and the methyl group protons. The protons on the benzene ring will show

coupling patterns (doublets, doublet of doublets) influenced by the iodo and benzofuran ring

substituents. The methyl group at the 2-position is expected to appear as a singlet at

approximately 2.4-2.6 ppm. The proton on the furan ring (at position 3) will also be a singlet,

typically found further downfield.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to each

carbon atom in the molecule. The carbon atom attached to the iodine (C5) will be

significantly influenced by the halogen's electron-withdrawing and heavy-atom effects.

Carbons of the furan ring (C2 and C3) and the methyl group will have characteristic chemical

shifts.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at

an m/z ratio corresponding to the molecular weight of the compound (approximately 258).

Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak of low

intensity.

Fragmentation: Common fragmentation patterns for benzofurans involve cleavage of the

furan ring and loss of substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to bond vibrations.[6]

C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are typically observed in the

region of 3000-3100 cm⁻¹.

C-H Stretching (Aliphatic): The methyl group's C-H stretching will appear in the 2850-3000

cm⁻¹ region.

C=C Stretching (Aromatic): Benzene ring C=C stretching absorptions are found in the 1450-

1600 cm⁻¹ range.

C-O-C Stretching: The ether linkage within the benzofuran ring will produce a strong C-O

stretching band, typically between 1000-1300 cm⁻¹.

C-I Stretching: The carbon-iodine bond vibration occurs at the lower end of the fingerprint

region, usually below 600 cm⁻¹.
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Chemical Properties and Synthetic Utility
The chemical behavior of 5-Iodo-2-methylbenzofuran is dominated by the benzofuran core

and the highly functionalizable carbon-iodine bond.

Synthesis Overview
Benzofuran scaffolds can be synthesized through various methods, with iodocyclization being a

particularly relevant and powerful strategy for creating iodinated derivatives.[7] This reaction

typically involves the cyclization of an appropriately substituted alkyne, often a 2-alkynylphenol,

in the presence of an iodine source.
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Figure 2: General workflow for benzofuran synthesis via iodocyclization.

Reactivity and Key Transformations
The true synthetic power of 5-Iodo-2-methylbenzofuran lies in the reactivity of the C5-iodine

bond. This bond is an excellent substrate for a wide range of palladium-catalyzed cross-

coupling reactions, making it a cornerstone for molecular diversification in drug discovery.[8]

These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-

heteroatom bonds, enabling the synthesis of extensive libraries of novel compounds from a

single iodinated precursor.
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Figure 3: Key cross-coupling reactions utilizing 5-Iodo-2-methylbenzofuran.

Applications in Research and Drug Development
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a

core structural component in numerous biologically active compounds and approved drugs.[7]

Drug Discovery Scaffold: 5-Iodo-2-methylbenzofuran is an ideal starting material for

generating diverse chemical libraries. By employing the cross-coupling reactions described

above, researchers can rapidly synthesize a wide array of derivatives and screen them for

biological activity against various targets, such as kinases, enzymes, and receptors.

Bioisosteric Replacement: The benzofuran moiety can be used as a bioisostere for other

aromatic systems, such as indoles or naphthalenes, to modulate a compound's

pharmacokinetic and pharmacodynamic properties.

Materials Science: Substituted benzofurans are also explored for their potential in developing

organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics

(OPVs), due to their electronic and photophysical properties.

Safety and Handling
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Proper handling of 5-Iodo-2-methylbenzofuran is essential to ensure laboratory safety. Based

on available data, the compound is classified with the following hazards:

GHS Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Recommended Safety Protocols:

Precaution Category Recommended Action

Personal Protective Equipment (PPE)
Wear chemical-resistant gloves (e.g., nitrile),

safety goggles or a face shield, and a lab coat.

Engineering Controls

Handle in a well-ventilated area, preferably

within a chemical fume hood, to avoid inhalation

of dust or vapors.

Handling

Avoid contact with skin, eyes, and clothing. Do

not breathe dust. Wash hands thoroughly after

handling.

Storage
Store in a tightly closed container in a cool, dry,

and well-ventilated place.

Spill Response

In case of a spill, avoid generating dust.

Carefully sweep up the solid material, place it in

a suitable container for disposal, and clean the

affected area.

Disposal
Dispose of waste in accordance with local,

state, and federal regulations.
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Illustrative Experimental Protocol: Suzuki-Miyaura
Coupling
To illustrate the practical utility of 5-Iodo-2-methylbenzofuran, the following is a

representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 5-phenyl-2-methylbenzofuran from 5-Iodo-2-methylbenzofuran and

phenylboronic acid.

Materials:

5-Iodo-2-methylbenzofuran (1.0 eq)

Phenylboronic acid (1.2 eq)

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

Triphenylphosphine (PPh₃, 0.04 eq)

Potassium carbonate (K₂CO₃, 2.0 eq)

Toluene and Water (e.g., 4:1 mixture)

Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

Inert Atmosphere: Assemble the glassware and purge with an inert gas (nitrogen or argon) to

remove oxygen, which can deactivate the palladium catalyst.

Reagent Addition: To the round-bottom flask, add 5-Iodo-2-methylbenzofuran,

phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via syringe or

cannula.

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with

vigorous stirring.
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Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as

Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS),

until the starting material is consumed.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water

and extract the product with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Isolation: Purify the crude product using column chromatography on silica gel to isolate the

pure 5-phenyl-2-methylbenzofuran.

Characterization: Confirm the structure and purity of the final product using NMR, MS, and

IR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1609017#physical-and-chemical-properties-of-5-
iodo-2-methylbenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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